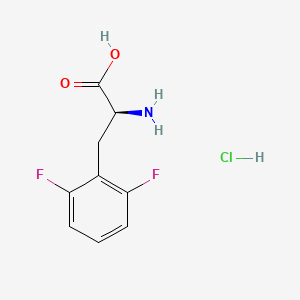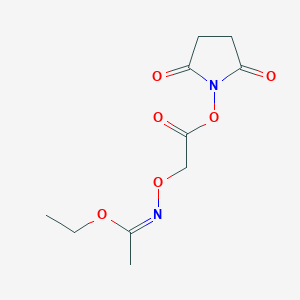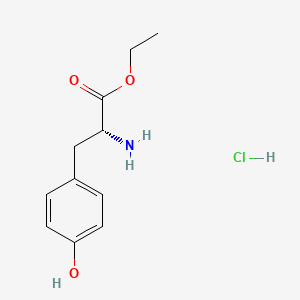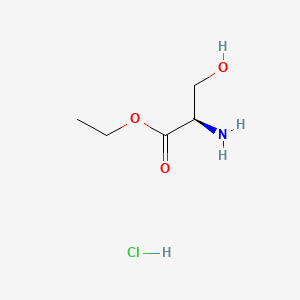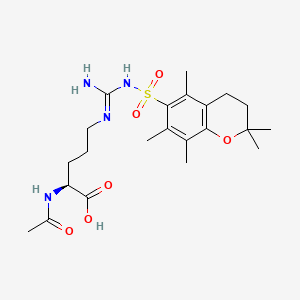
AC-Arg(pmc)-OH
Overview
Description
AC-Arg(pmc)-OH, also known as Nα-Acetyl-L-arginine (4-methoxybenzyl) ester, is a synthetic peptide derivative. This compound is often used in biochemical research, particularly in studies involving enzyme-substrate interactions and protein modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AC-Arg(pmc)-OH typically involves the protection of the arginine side chain and the N-terminal acetylation. The process begins with the protection of the guanidino group of arginine using a protecting group such as 4-methoxybenzyl (pmc). The N-terminal is then acetylated using acetic anhydride. The final product is obtained through purification steps such as crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
AC-Arg(pmc)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the pmc protecting group using trifluoroacetic acid (TFA) in the presence of scavengers.
Substitution Reactions: The ester group can be hydrolyzed to yield the free acid form of arginine.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the guanidino group.
Common Reagents and Conditions
Deprotection: TFA, water, and scavengers such as anisole or thioanisole.
Hydrolysis: Acidic or basic conditions to cleave the ester bond.
Redox Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like dithiothreitol.
Major Products Formed
Deprotected Arginine: Removal of the pmc group yields free arginine.
Hydrolyzed Product: Hydrolysis of the ester group results in Nα-Acetyl-L-arginine.
Scientific Research Applications
AC-Arg(pmc)-OH is widely used in scientific research due to its versatility:
Chemistry: Used as a substrate in enzyme kinetics studies to understand enzyme-substrate interactions.
Biology: Employed in studies involving protein modifications and signal transduction pathways.
Industry: Utilized in the production of peptide-based drugs and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of AC-Arg(pmc)-OH involves its interaction with specific enzymes and proteins. The compound acts as a substrate for enzymes such as sirtuins, which catalyze the deacetylation of the acetyl group. This interaction is crucial for studying the regulation of protein function and the role of post-translational modifications in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Nα-Acetyl-L-lysine (4-methoxybenzyl) ester: Similar in structure but with a lysine residue instead of arginine.
Nα-Acetyl-L-ornithine (4-methoxybenzyl) ester: Contains an ornithine residue, differing in the side chain structure.
Uniqueness
AC-Arg(pmc)-OH is unique due to its specific interaction with arginine-modifying enzymes and its role in studying arginine-specific pathways. Its structural features, such as the pmc protecting group and the acetylated N-terminal, make it a valuable tool in biochemical research .
Properties
IUPAC Name |
(2S)-2-acetamido-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O6S/c1-12-13(2)19(14(3)16-9-10-22(5,6)32-18(12)16)33(30,31)26-21(23)24-11-7-8-17(20(28)29)25-15(4)27/h17H,7-11H2,1-6H3,(H,25,27)(H,28,29)(H3,23,24,26)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRJUCRLHBFCFW-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




